2-Chloro-4-methylbenzaldehyde
Overview
Description
2-Chloro-4-methylbenzaldehyde (CMB) is an aromatic aldehyde compound with a sweet, fruity odor. It is a colorless liquid with a boiling point of 175°C and a melting point of -12°C. CMB is used in a variety of applications, including the synthesis of fragrances and flavors, the production of pharmaceuticals, and the synthesis of organic compounds.
Scientific Research Applications
1. Production of Methylbenzaldehydes
Research demonstrates the formation of 2- and 4-Methylbenzaldehyde, which are useful precursors for chemicals like phthalic anhydride and terephthalic acid, through reactions involving 2-Chloro-4-methylbenzaldehyde. These compounds form by sequential aldol condensations and other reactions during ethanol upgrading on hydroxyapatite catalysts, highlighting the potential of 2-Chloro-4-methylbenzaldehyde in industrial chemistry applications (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).
2. Catalytic Oxidation in Water
A study describes the use of 2-Chloro-4-methylbenzaldehyde in the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water. This process is noteworthy for its high yields, functional group tolerance, and environmental benefits, including the absence of organic solvents and surfactants (Jiang-Ping Wu et al., 2016).
3. Experimental Conformational Studies
Conformational preferences of 2-Chloro-4-methylbenzaldehyde were studied, providing insights into molecular structures and interactions. These findings are significant for understanding the chemical behavior and potential applications of the compound in various scientific fields (T. Schaefer, S. Salman, T. A. Wildman, 1980).
4. Schiff Base Reactions and Antibacterial Activity
Schiff bases derived from 2-Chloro-4-methylbenzaldehyde have been synthesized and studied for their antibacterial properties. These studies contribute to the understanding of the compound's role in the development of antibacterial agents (Z. Chohan et al., 2003).
5. Synthesis Methods and Chemical Analyses
Various methods for synthesizing related compounds, such as 2-Chloro-6-methylbenzoic acid, have been explored. These methods, involving nucleophilic aromatic substitution and carbonylation, highlight the versatility and potential applications of 2-Chloro-4-methylbenzaldehyde in synthetic chemistry (A. Daniewski et al., 2002).
properties
IUPAC Name |
2-chloro-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMNRDGMUPWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543647 | |
Record name | 2-Chloro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylbenzaldehyde | |
CAS RN |
50817-80-6 | |
Record name | 2-Chloro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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